molecular formula C11H14FNO2 B2833233 Tert-butyl 3-amino-4-fluorobenzoate CAS No. 1183911-09-2

Tert-butyl 3-amino-4-fluorobenzoate

Cat. No. B2833233
CAS RN: 1183911-09-2
M. Wt: 211.236
InChI Key: GULUDWNZCILTJQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-fluorobenzoate is a chemical compound with the molecular formula C11H14FNO2 and a molecular weight of 211.24 . It is a yellow to brown solid at room temperature .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-amino-4-fluorobenzoate is 1S/C11H14FNO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-butyl 3-amino-4-fluorobenzoate is a yellow to brown solid at room temperature . It has a molecular weight of 211.24 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

1. Photophysical Properties and Hybrid Material Development

Tert-butyl 3-amino-4-fluorobenzoate has been used in the construction of luminescent terbium inorganic/organic molecular-based hybrids. Modified tert-butylbenzoic acid, as part of a functional molecular bridge, enables coordination to terbium ions and facilitates sol-gel processes, resulting in novel hybrid materials with strong luminescence properties (Yan & Zhao, 2005).

2. Synthesis and Characterization of Novel Compounds

The compound has been utilized in the synthesis and characterization of new chemical entities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized using tert-butyl 3-amino-4-fluorobenzoate, characterized by spectroscopic methods, and evaluated for its antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

3. Role in Magnetic Studies

In magnetic studies, tert-butyl 3-amino-4-fluorobenzoate has been instrumental in synthesizing compounds exhibiting weak ferromagnetic and antiferromagnetic interactions. These compounds have been studied for their potential as single-molecule magnets (Yadav et al., 2015).

4. Development of Beta-blockers

It has been involved in the development of potential beta-blockers. For example, derivatives of 3-tert-butylamino-2-hydroxypropyl-4-butoxybenzoates, using tert-butyl 3-amino-4-fluorobenzoate, were synthesized and analyzed for their pharmacokinetic properties (Tengler et al., 2013).

5. Exploration of Antibacterial Properties

Research has also explored the antibacterial properties of compounds derived from tert-butyl 3-amino-4-fluorobenzoate. A series of lipophilic 2-substituted 5,7-di-tert-butylbenzoxazoles, prepared by reacting tert-butyl 3-amino-4-fluorobenzoate with other compounds, showed activity against Mycobacterium tuberculosis and some nontuberculous strains (Vinšová et al., 2004).

6. Application in Fluorescence and Spectroscopic Studies

The compound has been used in fluorescence and spectroscopic studies, contributing to understanding molecular structures and interactions. For instance, the study of fluorescence effects in 1,3,4-thiadiazole derivatives, including tert-butyl 3-amino-4-fluorobenzoate, provided insights into substituent, molecular aggregation, and pH effects (Budziak et al., 2019).

Safety and Hazards

Tert-butyl 3-amino-4-fluorobenzoate is associated with several hazard statements including H302, H315, H320, and H335 . These indicate that the compound is harmful if swallowed and may cause eye irritation and respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Mode of Action

The mode of action of Tert-butyl 3-amino-4-fluorobenzoate is currently unknown due to the lack of research data

Result of Action

The molecular and cellular effects of Tert-butyl 3-amino-4-fluorobenzoate’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action, which, as mentioned, are areas of ongoing research.

properties

IUPAC Name

tert-butyl 3-amino-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULUDWNZCILTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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